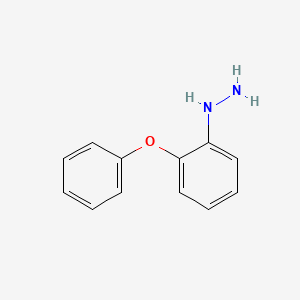

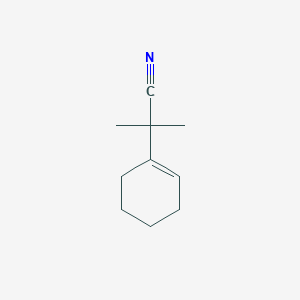

2-(Cyclohex-1-en-1-yl)-2-methylpropanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The closest compounds I found are “2-(cyclohex-1-en-1-yl)acetic acid” and “cyclohex-1-en-1-yl acetate”. Both of these compounds have a cyclohexene ring, similar to the compound you’re asking about .

Molecular Structure Analysis

The molecular structure of “2-(cyclohex-1-en-1-yl)acetic acid” and “cyclohex-1-en-1-yl acetate” can be found in the references . For a more detailed analysis, you might want to use a tool like ChemSpider .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(cyclohex-1-en-1-yl)acetic acid” and “cyclohex-1-en-1-yl acetate” are available . For example, “cyclohex-1-en-1-yl acetate” is a liquid at room temperature and has a flash point of 65 .

Wissenschaftliche Forschungsanwendungen

Asymmetric Induction in Organic Synthesis

2-(Cyclohex-1-en-1-yl)-2-methylpropanenitrile is involved in the asymmetric induction during the nucleophile addition to η6-arene-tricarbonyl-chromium(0) complexes. This process yields 2-(cyclohex-2-en-1-on-5-yl)-2-methylpropionitrile, showcasing its utility in enantioselective synthesis (Semmelhack & Schmalz, 1996).

Inclusion Complex Formation

Studies on TETROL, a host molecule, show its efficacy in including various methylcyclohexanones. This includes the use of cyclohexanone derivatives for selective inclusion in their higher energy axial methyl conformations. Such studies highlight the role of this compound in forming complex molecular structures (Barton et al., 2015).

Polymerization Processes

This compound plays a role in the polymerization of cyclic monomers. For instance, methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate, derived from similar structures, demonstrates its application in radical homopolymerization, leading to polymers with specific properties (Moszner et al., 2003).

High-Pressure X-Ray Diffraction Studies

2-Methyl-1, 3-cyclopentanedione crystals, related to the compound , have been studied under high pressure using X-ray diffraction. This research provides insights into the structural stability and changes under varying pressures, demonstrating the importance of such compounds in material sciences (Katrusiak, 1991).

Photocycloaddition Reactions

The compound's derivatives, such as 2-(alk-3-en-1-ynyl)cyclohex-2-enones, undergo photodimerization and photoaddition reactions. These reactions are crucial for understanding the behavior of cyclohexenone derivatives under light-induced conditions, revealing applications in photochemistry (Möbius & Margaretha, 2008).

Epoxide Rearrangement

Studies on 1-methylcyclohexene oxide, a related compound, show the rearrangement reactions over solid acids and bases. This research provides valuable insights into the transformation of such compounds, which is relevant in chemical synthesis and catalysis (Arata, Akutagawa, & Tanabe, 1975).

Catalysis in Polymerization

The alkoxyamine derivative of this compound is used as a regulator in the controlled polymerization of methacrylates and styrene. This highlights its role in polymer chemistry and material science (Simula et al., 2019).

Safety and Hazards

Zukünftige Richtungen

In terms of future directions, the synthesis and study of new derivatives of cyclohexene, such as the polyaniline derivative mentioned earlier, could lead to new materials with interesting properties . For example, this derivative showed a high response of electrical conductivity to changes in humidity and ammonia concentration in the environment .

Eigenschaften

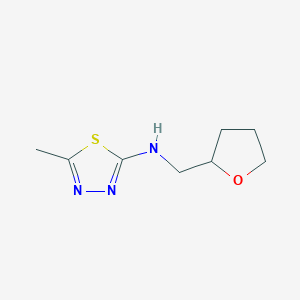

IUPAC Name |

2-(cyclohexen-1-yl)-2-methylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-10(2,8-11)9-6-4-3-5-7-9/h6H,3-5,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSVUURBSUHOTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-3,6-diphenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2556376.png)

![2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B2556379.png)

![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2556382.png)

![5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2556385.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B2556389.png)

![3-[(2-Methylpyridin-4-yl)oxymethyl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2556394.png)